6alpha-Hydroxydexbudesonide
Description
Significance of Glucocorticoid Biotransformation in Biological Systems
The biotransformation of glucocorticoids is a critical process that modulates their biological activity and clearance. tandfonline.com This metabolic conversion occurs primarily in the liver and other tissues through a series of enzymatic reactions. tandfonline.comresearchgate.net The cytochrome P450 (CYP) family of enzymes, particularly the CYP3A4 isoform, plays a paramount role in the oxidative metabolism of most glucocorticoids. nih.govnih.govhelsinki.fi
The significance of this biotransformation is multifaceted:
Modulation of Activity: Metabolism often converts potent glucocorticoids into less active or inactive compounds, effectively terminating their action. fda.govdrugbank.com
Control of Bioavailability: First-pass metabolism in the liver can significantly reduce the systemic availability of orally administered glucocorticoids. tandfonline.com
Tissue-Specific Effects: Local metabolism within target tissues can amplify or dampen glucocorticoid action, a process exemplified by the 11β-hydroxysteroid dehydrogenase (11β-HSD) enzyme system that interconverts active cortisol and inactive cortisone. mdpi.combioscientifica.combham.ac.uk
Inter-individual Variability: Differences in the expression and activity of metabolic enzymes like CYP3A4 among individuals can lead to varied responses to glucocorticoid therapy. nih.gov
Understanding these metabolic pathways is crucial for predicting drug interactions and optimizing steroid therapy. ontosight.airesearchgate.net The rate and pathway of biotransformation are influenced by the specific chemical structure of the glucocorticoid, with modifications like fluorination or acetal (B89532) substitution altering metabolic stability. tandfonline.com
| Enzyme Family | Primary Isoform(s) | Location | Primary Function in Glucocorticoid Metabolism |
|---|---|---|---|
| Cytochrome P450 (CYP) | CYP3A4, CYP3A5 | Liver, Intestine, Lung nih.govhelsinki.fi | Catalyzes oxidative reactions, such as hydroxylation, leading to the formation of metabolites. nih.govnih.gov |
| 11β-hydroxysteroid dehydrogenase (11β-HSD) | 11β-HSD1, 11β-HSD2 | Liver, Adipose Tissue, Kidney, Bone mdpi.combioscientifica.com | Interconverts active glucocorticoids (e.g., cortisol) and their inactive forms (e.g., cortisone), regulating tissue-specific glucocorticoid availability. bioscientifica.combham.ac.uk |
Overview of Hydroxylated Corticosteroid Metabolites in Academic Research
Hydroxylation is a fundamental Phase I metabolic reaction for steroids, catalyzed predominantly by cytochrome P450 monooxygenases. researchgate.netfrontiersin.org This process introduces a hydroxyl (-OH) group into the steroid's core structure, a modification that typically increases the compound's water solubility, facilitating its eventual excretion. researchgate.net In the context of glucocorticoids, hydroxylation is a key determinant of pharmacological activity and metabolic clearance.
Academic research has identified numerous hydroxylated metabolites, with the position and stereochemistry of the new hydroxyl group being critical. For instance, CYP3A enzymes often perform stereospecific hydroxylation at the C6 position of the steroid's B-ring, commonly resulting in a 6β-hydroxy metabolite. nih.gov The formation of 6β-hydroxyprednisolone from prednisolone (B192156) is a well-documented example. pharmgkb.org Research into these metabolites is vital as it helps to:
Elucidate the precise structural requirements for enzyme-substrate interactions. frontiersin.orgresearchgate.net
Characterize the complete metabolic profile of a drug.
Assess whether metabolites contribute to the parent drug's therapeutic effect or possess any unique biological activity. researchgate.net
The study of hydroxylated metabolites is not limited to synthetic compounds; it is also crucial for understanding the biosynthesis and catabolism of endogenous steroid hormones. researchgate.netnih.gov
| Hydroxylated Metabolite | Parent Compound | Significance in Research |
|---|---|---|
| 6β-Hydroxycortisol | Cortisol | Used as a biomarker for in vivo CYP3A4 enzyme activity. pharmgkb.org |
| 16α-Hydroxyprednisolone | Budesonide (B1683875) / Prednisolone | A major, but largely inactive, metabolite of the widely used glucocorticoid budesonide. fda.govdrugbank.com |
| 6β-Hydroxybudesonide | Budesonide | A primary metabolite of budesonide formed by CYP3A4, with significantly less activity than the parent compound. fda.govontosight.ai |
| 18-Hydroxycortisol | Cortisol | Studied in the context of endocrine disorders like hyperaldosteronism to understand enzymatic dysregulation. nih.gov |
Rationale for Investigating 6alpha-Hydroxydexbudesonide in a Research Context
Dexbudesonide (B117781) is the (22R)-epimer of the synthetic corticosteroid budesonide. ncats.io Budesonide itself is extensively metabolized by the CYP3A4 enzyme in the liver into two major metabolites: 16α-hydroxyprednisolone and 6β-hydroxybudesonide, both of which possess less than 1% of the corticosteroid activity of the parent compound. fda.govdrugbank.com
The rationale for investigating the specific metabolite This compound stems from the need for a complete and nuanced understanding of dexbudesonide's metabolic fate. While 6β-hydroxylation is a common pathway, the formation of the 6α-hydroxy epimer represents an alternative metabolic transformation that also warrants scientific scrutiny. ontosight.ai The chemical name for 6alpha-hydroxybudesonide (B562375) is pregn-4-diene-3,20-dione, 16,17-(butylidenebis(oxy))-6,11,21-trihydroxy-, (6alpha,11beta,16alpha)-. ontosight.ai
Key reasons for its investigation in a research context include:
Complete Metabolic Profiling: Identifying all metabolites, even minor ones, is fundamental to fully characterizing a drug's pharmacokinetics. Understanding the formation of this compound contributes to this comprehensive picture. ontosight.ai
Understanding Enzyme Stereospecificity: The formation of both 6α- and 6β-hydroxy metabolites from the same parent compound provides valuable insight into the stereospecificity of the metabolizing enzymes, primarily CYP3A4. nih.gov
Drug Interaction and Variability Insights: As a product of CYP3A4 metabolism, studying this compound can help elucidate the potential for drug-drug interactions and explain inter-patient variability in response to dexbudesonide therapy. nih.govontosight.ai
| Compound Name | Relationship to Dexbudesonide | Key Metabolic Enzyme | Reported Biological Activity (Relative to Parent) |
|---|---|---|---|
| Dexbudesonide | Parent Compound | N/A (Substrate) | 100% (Reference) |
| 6β-Hydroxybudesonide | Major Metabolite | CYP3A4 fda.gov | <1% fda.gov |
| 16α-Hydroxyprednisolone | Major Metabolite | CYP3A4 fda.gov | <1% fda.gov |
| This compound | Metabolite | CYP3A4 ontosight.ai | A subject of ongoing research to determine its specific activity profile. ontosight.ai |
Structure
3D Structure
Properties
CAS No. |
93861-54-2 |
|---|---|
Molecular Formula |
C25H34O7 |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
(1S,2S,4R,6R,8S,9S,11S,12S,13R,19S)-11,19-dihydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C25H34O7/c1-4-5-21-31-20-10-15-14-9-17(28)16-8-13(27)6-7-23(16,2)22(14)18(29)11-24(15,3)25(20,32-21)19(30)12-26/h6-8,14-15,17-18,20-22,26,28-29H,4-5,9-12H2,1-3H3/t14-,15-,17-,18-,20+,21+,22+,23-,24-,25+/m0/s1 |
InChI Key |
JBVVDXJXIDYDMF-NFIPEOECSA-N |
Isomeric SMILES |
CCC[C@@H]1O[C@@H]2C[C@H]3[C@@H]4C[C@@H](C5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C)O |
Canonical SMILES |
CCCC1OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)O |
Origin of Product |
United States |
Enzymatic Formation and Biotransformation Pathways of 6alpha Hydroxydexbudesonide
Role of Cytochrome P450 Enzymes in 6alpha-Hydroxylation Research
The hydroxylation of steroids, a critical step in their metabolism, is predominantly carried out by cytochrome P450 (CYP) enzymes. mdpi.com These monooxygenases are central to the biotransformation of a vast array of compounds, including drugs and endogenous substances like steroid hormones. mdpi.comcancerindex.orggenecards.org Research into the 6alpha-hydroxylation of dexbudesonide (B117781), a stereoisomer of budesonide (B1683875), is intrinsically linked to the function of this enzyme superfamily.
Specific P450 Isoforms Implicated in Steroid Hydroxylation (e.g., CYP3A4, CYP3A5)
The metabolism of budesonide is primarily mediated by the CYP3A subfamily of enzymes, with CYP3A4 being the most significant contributor. drugbank.comresearchgate.netnih.govwikipedia.orgtandfonline.com Studies have shown a strong correlation between the formation of budesonide's main metabolites and the activity of CYP3A4. researchgate.net While CYP3A4 is the principal enzyme, CYP3A5 also plays a role in the metabolism of budesonide, albeit to a lesser extent. drugbank.comtandfonline.com Both CYP3A4 and CYP3A5 are recognized for their potent steroid hydroxylase activity, metabolizing various endogenous steroids. nih.gov
Table 1: Key Cytochrome P450 Isoforms in Budesonide Metabolism
| Enzyme | Role in Budesonide Metabolism | Primary Metabolites |
| CYP3A4 | Major metabolizing enzyme. drugbank.comresearchgate.netnih.govwikipedia.orgtandfonline.com | 6beta-hydroxybudesonide (B562254) and 16alpha-hydroxyprednisolone (B1663942). drugbank.comresearchgate.netwikipedia.orgnih.govfda.gov |
| CYP3A5 | Contributes to metabolism, but to a lesser extent than CYP3A4. drugbank.comtandfonline.com | Metabolizes steroid hormones like testosterone (B1683101) and progesterone. cancerindex.orggenecards.orgwikipedia.org |
Substrate Specificity and Regioselectivity Considerations in 6alpha-Hydroxylation Research
The ability of CYP enzymes to hydroxylate steroids at specific positions is a hallmark of their function, a property known as regioselectivity. nih.govmdpi.com Understanding the structural determinants that govern this regio- and stereoselectivity is crucial for predicting and manipulating the metabolic fate of steroid-based drugs. mdpi.com
Research has shown that both substrate modifications and protein engineering of CYP enzymes can alter their regioselectivity in steroid hydroxylation. nih.govrug.nl For instance, mutations in the active site of a P450 enzyme can lead to alternative binding modes for the steroid, resulting in hydroxylation at different positions. nih.govacs.org The nature of the substituent on the steroid molecule also influences the site of hydroxylation. mdpi.com The study of various microbial P450s has revealed a diversity of regioselective hydroxylation patterns for steroids, highlighting the potential for discovering novel biocatalysts for specific steroid modifications. asm.orgasm.orgfrontiersin.orgasm.org
Non-P450 Enzymatic Pathways Contributing to 6alpha-Hydroxydexbudesonide Formation Research
While cytochrome P450 enzymes are the primary drivers of budesonide metabolism, other enzymatic pathways may also be involved. In vitro studies have indicated that budesonide can undergo sulfation, a phase II metabolic reaction, mediated by the cytosolic sulfotransferase enzyme SULT1A1. tandfonline.com Additionally, the formation of fatty acid esters from budesonide has been observed in lung tissue slices, suggesting the involvement of other enzymatic systems in specific tissues. tandfonline.com However, the direct contribution of these non-P450 pathways to the formation of this compound specifically is not as well-documented as the role of CYP3A enzymes.
Investigation of Metabolic Precursors and Subsequent Metabolites of this compound
The primary metabolic precursor to this compound is dexbudesonide, one of the two epimers of budesonide. nih.gov Budesonide itself is extensively metabolized during its first pass through the liver, with its two major metabolites being 6beta-hydroxybudesonide and 16alpha-hydroxyprednisolone. drugbank.comresearchgate.netwikipedia.orgnih.govfda.gov These metabolites have significantly less glucocorticoid activity than the parent compound. drugbank.comwikipedia.org
Following its formation, this compound is part of the broader pool of budesonide metabolites that are eliminated from the body. Approximately 60% of a budesonide dose is excreted in the urine as metabolites, with no unchanged budesonide being detected. drugbank.comwikipedia.org The complete metabolic cascade and the full range of subsequent metabolites of this compound are subjects of ongoing investigation.
Table 2: Known Metabolites of Budesonide
| Metabolite | Precursor | Key Metabolic Reaction |
| 6beta-Hydroxybudesonide | Budesonide | 6beta-hydroxylation by CYP3A4/5. drugbank.comresearchgate.net |
| 16alpha-Hydroxyprednisolone | Budesonide | Cleavage of the acetal (B89532) group. nih.gov |
| This compound | Dexbudesonide (epimer of Budesonide) | 6alpha-hydroxylation. ontosight.ainih.gov |
In Vitro Models for Studying this compound Biotransformation Kinetics
To investigate the enzymatic formation of this compound and other metabolites, researchers utilize various in vitro models that mimic the metabolic processes in the body.
Liver Microsomes: Human liver microsomes are a standard tool for studying drug metabolism as they contain a high concentration of CYP enzymes. researchgate.nettandfonline.com Incubating budesonide with liver microsomes has been instrumental in identifying the major metabolites and the CYP isoforms responsible for their formation. researchgate.net These studies have shown a strong correlation between the formation of 6beta-hydroxybudesonide and 16alpha-hydroxyprednisolone and the activity of CYP3A enzymes. researchgate.net
Recombinant Enzymes: The use of human recombinant CYP3A4 has confirmed its high metabolic activity in forming all the metabolites of budesonide found in human liver microsomes. researchgate.net This approach allows for the study of a single, specific enzyme's contribution to the metabolic pathway, providing clear insights into its role.
Cell-based Models: In vitro models using intestinal epithelial cells, such as Caco-2 cells, have been employed to study the role of the intestine in the first-pass metabolism of budesonide. researchgate.netrug.nl These models can also incorporate immune cells to mimic the inflammatory conditions under which the drug is often used. rug.nl
Human Liver 9000g Supernatant: Studies using the 9000g supernatant fraction of human liver have been used to compare the in vitro metabolite pattern with that observed in plasma from individuals who have received budesonide. nih.gov This comparison helps to validate the predictive power of the in vitro models. nih.gov
These in vitro systems are crucial for elucidating the complex biotransformation pathways of drugs like budesonide and for understanding the formation of specific metabolites such as this compound. nih.gov
Molecular Interactions and Potential Biological Activities of 6alpha Hydroxydexbudesonide in Research
Glucocorticoid Receptor Binding Affinity and Ligand-Receptor Complex Research
There is no published data on the binding affinity of 6alpha-Hydroxydexbudesonide for the glucocorticoid receptor (GR). For comparison, studies on the related compound budesonide (B1683875) and its metabolites have been conducted. For instance, the major metabolites of budesonide, 16α-hydroxyprednisolone and 6β-hydroxybudesonide, exhibit very low affinity for the glucocorticoid receptor. However, no such data is available for this compound.
In Vitro Receptor Transactivation Studies of this compound
No in vitro studies have been published that investigate the ability of this compound to activate the glucocorticoid receptor and initiate the transcription of target genes. Such studies are crucial for determining whether a compound acts as an agonist, antagonist, or modulator of the receptor.
Structural Determinants of Receptor Interaction for this compound
Without experimental data or molecular modeling studies, the specific structural features of this compound that would govern its interaction with the glucocorticoid receptor's ligand-binding pocket remain entirely speculative. Research on other glucocorticoids highlights the importance of substitutions at various positions, such as 6α-fluorination, in enhancing receptor affinity and activity, but no information exists for a 6α-hydroxy group on dexbudesonide (B117781).
Investigation of Post-Receptor Signaling Pathways Modulated by this compound
The downstream effects of a compound following receptor binding are a key aspect of its biological activity. However, no research has been conducted to explore the signaling pathways that might be modulated by this compound.
Gene Expression Profiling Research in Response to this compound
There are no available studies that have performed gene expression profiling (e.g., microarray or RNA-seq) in cells or tissues treated with this compound. This type of research is essential for understanding the broader genomic impact of a glucocorticoid-receptor ligand.
Protein-Protein Interactions in the Presence of this compound
The interaction of the ligand-bound glucocorticoid receptor with co-activator and co-repressor proteins is a critical determinant of its transcriptional activity. No studies have investigated how this compound might influence these protein-protein interactions.
Potential for Enzyme Inhibition or Modulation by this compound in Preclinical Research Models
There is no information regarding the potential of this compound to inhibit or modulate the activity of any enzyme in preclinical models. This includes a lack of data on its metabolic stability and potential interactions with drug-metabolizing enzymes like the cytochrome P450 family.
Role of this compound as an Intermediate in Broader Steroidogenesis Research
This compound serves as a significant metabolic intermediate in the study of synthetic corticosteroid metabolism, offering insights into the broader field of steroidogenesis and drug disposition. Its formation is a direct consequence of the metabolic processing of parent compounds like budesonide and dexamethasone (B1670325), primarily through the action of cytochrome P450 enzymes. ontosight.ainih.gov The investigation of such metabolites is crucial for a comprehensive understanding of a drug's pharmacological profile, including its efficacy, potential for drug interactions, and variability in patient response. ontosight.ai
The metabolic pathway leading to this compound is a key area of research. For instance, dexamethasone is metabolized in human liver microsomal incubations to several products, including 6alpha-hydroxydexamethasone. nih.govresearchgate.net This 6-hydroxylation pathway is also observed in the metabolism of budesonide, which is converted to metabolites such as 6beta-hydroxybudesonide (B562254) and 16alpha-hydroxyprednisolone (B1663942), with 6alpha-hydroxylation also occurring. ontosight.aidrugbank.com The enzyme primarily responsible for the 6-hydroxylation of these corticosteroids is Cytochrome P450 3A4 (CYP3A4). nih.govnih.govnih.gov
The study of the formation of this compound and related 6-hydroxylated metabolites has practical applications in clinical pharmacology. The metabolic profile of dexamethasone, which is considered relatively simple compared to other steroids, has led to the proposal of using its 6-hydroxylation as a potential in vivo probe for CYP3A4 activity in humans. nih.govresearchgate.netmdpi.com This is significant because CYP3A4 is a major enzyme involved in the metabolism of a vast number of drugs, and understanding its activity in individual patients can help predict drug clearance and potential drug-drug interactions. nih.gov
Research into the metabolism of synthetic corticosteroids across different species has revealed both quantitative and qualitative differences in metabolite profiles, which is a critical consideration in preclinical drug development. drugbank.com For example, the extent of 6-hydroxylation of dexamethasone varies among species. drugbank.com Such comparative studies, where this compound is an identified metabolite, are essential for extrapolating data from animal models to humans.
Furthermore, the characterization of metabolites like this compound contributes to a deeper understanding of steroid hormone biosynthesis and catabolism. While steroidogenesis typically refers to the endogenous production of steroids from cholesterol, the study of how the body metabolizes synthetic steroids provides valuable information on the enzymes and pathways involved in modifying the steroid nucleus. wikipedia.org The 6alpha-hydroxylation of steroids is a known metabolic pathway for endogenous steroids as well, catalyzed by specific hydroxylase enzymes. nih.gov Therefore, investigating the formation of this compound can provide insights into the function and regulation of these enzymes, which play a role in both xenobiotic and endogenous steroid metabolism.
Detailed Research Findings on this compound as a Metabolic Intermediate
| Parent Compound | Key Enzyme | Research Focus | Significance in Steroidogenesis Research |
| Dexamethasone | CYP3A4 | In vitro metabolism studies in human liver microsomes. nih.govresearchgate.netnih.gov | Serves as a marker for CYP3A4 activity, a key enzyme in both drug and endogenous steroid metabolism. nih.govmdpi.com |
| Budesonide | CYP3A4 | Identification of metabolites in human urine and in vitro systems. ontosight.aidrugbank.comcaymanchem.com | Elucidates the metabolic fate of a widely used synthetic corticosteroid, contributing to the understanding of its overall pharmacological profile. ontosight.aiontosight.ai |
Advanced Analytical Methodologies for 6alpha Hydroxydexbudesonide Research
Mass Spectrometry-Based Detection and Quantification Strategies
Mass spectrometry (MS) is a cornerstone in the analysis of drug metabolites due to its high sensitivity and specificity. It is frequently coupled with liquid chromatography (LC) to form a powerful analytical platform for complex biological samples.
The development of a robust LC-MS/MS method is essential for the simultaneous quantification of corticosteroids and their metabolites. Such methods are designed to be sensitive, rapid, and selective. For instance, a method developed for the parent compound budesonide (B1683875) and its major metabolites, 6beta-hydroxybudesonide (B562254) and 16alpha-hydroxyprednisolone (B1663942), in human plasma provides a framework applicable to 6alpha-Hydroxydexbudesonide. nih.gov The process involves optimizing several key stages:
Sample Preparation: The initial step involves extracting the analytes from the biological matrix, such as plasma. Solid-phase extraction (SPE) is a common and effective technique for this purpose, offering cleanup and concentration of the target compounds. nih.gov
Chromatographic Separation: High-performance liquid chromatography (HPLC) is used to separate the metabolite from other endogenous components and related drug metabolites prior to detection. A C18 column is frequently used for the separation of steroids, with a mobile phase typically consisting of an ethanol/water or acetonitrile/water gradient. nih.govnih.gov
Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) with an electrospray ionization (ESI) source is commonly employed. The method operates in multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity by monitoring a specific precursor ion to product ion transition for each analyte.
A typical LC-MS/MS method for corticosteroid metabolites would be validated according to regulatory guidelines, assessing parameters like specificity, linearity, accuracy, precision, and the limit of quantification (LOQ). nih.gov
Table 1: Illustrative Parameters for LC-MS/MS Method Development
| Parameter | Description | Example from Budesonide Metabolite Research |
|---|---|---|
| Sample Preparation | Extraction and purification of analytes from plasma. | Solid-Phase Extraction (SPE). nih.gov |
| Chromatography | Separation of analytes using a column and mobile phase. | Small-bore C18 column with an ethanol/water gradient. nih.gov |
| Ionization | Creation of ions for MS analysis. | Negative Electrospray Ionization [LC-(-)ESI-MS-MS]. nih.gov |
| Internal Standard | A compound added to samples to aid in quantification. | 9-fluoro-hydrocortisone or betamethasone. nih.govnih.gov |
| Linear Range | The concentration range over which the method is accurate. | 0.1 to 10 ng/mL for budesonide and its metabolites. nih.gov |
While tandem MS is excellent for quantification, high-resolution mass spectrometry (HRMS) is unparalleled for the unambiguous identification of unknown metabolites. nih.govresearchgate.net Instruments like Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers provide extremely accurate mass measurements. nih.gov
This capability allows for the determination of a metabolite's elemental composition from its exact mass. For small molecules like this compound, HRMS can distinguish between different chemical formulas that may have the same nominal mass, thus providing a high degree of confidence in the metabolite's identity. nih.govthermofisher.com When combined with chromatographic separation, HRMS provides both retention time and accurate mass-to-charge ratio (m/z), which are key identifiers for annotating metabolites in untargeted profiling experiments. thermofisher.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Synthesized or Isolated Metabolites
After a potential metabolite like this compound is isolated or synthesized, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for elucidating its three-dimensional structure. core.ac.ukresearchgate.net NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
The standard set of NMR experiments for structural elucidation includes:
1D NMR: Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the types and numbers of hydrogen and carbon atoms present.
2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connections between atoms. COSY identifies proton-proton couplings, while HSQC and HMBC correlate proton and carbon signals to piece together the carbon skeleton and the placement of functional groups. core.ac.uk
These combined techniques allow researchers to confirm the precise location of the hydroxyl group at the 6-alpha position and determine the stereochemistry of the molecule.
Chromatographic Separation Techniques for Isolation and Purification of this compound
Before detailed structural analysis or use as an analytical standard, this compound must be isolated and purified from complex mixtures, such as incubation media from in vitro metabolism studies. High-performance liquid chromatography (HPLC) is the primary technique used for this purpose. Researchers can develop a preparative HPLC method to separate different metabolites based on their polarity. The fractions corresponding to the metabolite of interest are collected, and the solvent is evaporated to yield the purified compound. The choice of stationary phase (e.g., C18) and mobile phase gradient is critical for achieving optimal separation of structurally similar steroid isomers. nih.gov
Radiometric and Isotopic Labeling Approaches in Metabolic Pathway Research
Isotopic labeling is a powerful technique used to trace the metabolic fate of a drug and identify its metabolites. wikipedia.org In the context of this compound research, this involves administering a labeled version of the parent drug, dexbudesonide (B117781).
The labeling can be done using either:
Stable Isotopes: Molecules can be synthesized with stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O). musechem.com When analyzing the samples by mass spectrometry, metabolites derived from the drug will exhibit a characteristic mass shift, making them easy to identify. For example, incubations performed under an atmosphere of ¹⁸O₂ can confirm that a hydroxyl group was introduced via an oxidative metabolic reaction. nih.govcapes.gov.br Deuterium-labeled budesonide has been used to facilitate metabolite identification through the isotope cluster technique in MS analysis. nih.gov
Radioisotopes: Radiolabeling with isotopes such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) allows for the detection of all drug-related material via scintillation counting or autoradiography. This approach is highly sensitive and helps ensure a complete picture of the drug's metabolic profile.
By tracking the isotopic label, researchers can definitively confirm that this compound is a metabolite of dexbudesonide and elucidate the specific biotransformation pathways involved.
Bioanalytical Assay Development for In Vitro and Ex Vivo Research Samples
Developing a validated bioanalytical assay is crucial for accurately measuring the concentration of this compound in biological samples from in vitro (e.g., liver microsome incubations) or ex vivo studies. LC-MS/MS is the technology of choice for these assays due to its superior sensitivity and specificity.
The development and validation process ensures the reliability of the data. Key validation parameters, often established under regulatory guidelines, include: nih.gov
Specificity: The ability to detect and quantify the analyte without interference from other components in the sample. nih.gov
Linearity: The demonstration that the assay response is directly proportional to the analyte concentration over a defined range. nih.gov
Accuracy: The closeness of the measured concentration to the true value.
Precision: The degree of scatter or variability in repeated measurements (assessed as within-day and between-day variation). nih.gov
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. nih.gov
Table 2: Key Bioanalytical Method Validation Parameters
| Validation Parameter | Objective | Acceptance Criteria Example |
|---|---|---|
| Specificity | Ensure no interference at the analyte's retention time. | Response in blank samples should be less than 20% of the LLOQ. |
| Linearity | Establish the range of reliable quantification. | Correlation coefficient (r²) > 0.99. |
| Accuracy & Precision | Ensure data is accurate and reproducible. | Within ±15% of the nominal value (±20% at the LLOQ). nih.gov |
| Lower Limit of Quantification (LLOQ) | Define the lower boundary of the linear range. | Analyte response should be at least 5-10 times the response of a blank sample. |
Comparative Studies and Species Specific Metabolism of 6alpha Hydroxydexbudesonide
In Vitro Cross-Species Biotransformation Comparisons of 6alpha-Hydroxydexbudesonide Formation
In vitro studies utilizing liver microsomes from various species are instrumental in elucidating the species-specific differences in drug metabolism. The formation of hydroxylated metabolites of corticosteroids, including the 6-alpha isoform, is a key metabolic pathway.
Research on the in vitro metabolism of dexamethasone (B1670325) has revealed both quantitative and qualitative differences in metabolite profiles across various mammalian species. While 6-hydroxylation is a common pathway, its rate and prominence vary significantly. For instance, studies have shown that 6-hydroxylation of dexamethasone is most extensive in hamster liver microsomes, suggesting this species may be a suitable model for studying metabolism by CYP3A enzymes. In contrast, the metabolite profile of the male rat has been found to be the closest to that of humans. drugbank.com
While direct comparative data on the formation of this compound across a wide range of species is limited, the available information on its parent compounds highlights the importance of species selection in preclinical development and the potential for significant differences in metabolic outcomess.
Table 1: In Vitro 6-Hydroxylation of Dexamethasone in Liver Microsomes of Different Species
| Species | Relative Rate of 6-Hydroxylation | Key Findings |
| Human | Reference | CYP3A4 is the primary enzyme responsible for 6-hydroxylation. |
| Hamster | High | Exhibits the most extensive 6-hydroxylation. drugbank.com |
| Male Rat | Moderate | Metabolite profile is most similar to humans. drugbank.com |
| Female Rat | Low | Formation of 6-hydroxylated metabolites is sex-specific (male >> female). drugbank.com |
Investigating Strain and Genetic Variability in this compound Formation Research
The formation of this compound is significantly influenced by genetic variations within the enzymes responsible for its metabolism, primarily CYP3A4 and CYP3A5. Polymorphisms in the genes encoding these enzymes can lead to altered enzyme activity, resulting in inter-individual differences in drug metabolism and response.
The CYP3A4 gene is highly polymorphic, with numerous single nucleotide polymorphisms (SNPs) identified. ebmconsult.comfrontiersin.org The majority of these genetic variations result in decreased enzyme function. ebmconsult.com The frequency of these polymorphisms can also vary among different ethnic groups. frontiersin.org For example, the CYP3A41B allele has been found to be more common in individuals of African descent, while CYP3A410 is more prevalent in Hispanic populations. ebmconsult.com
Studies on budesonide (B1683875) have shown that intestinal CYP3A4 expression can impact its pharmacokinetics. ovid.com This suggests that genetic variations affecting CYP3A4 expression could lead to differences in the formation of its metabolites, including hydroxylated derivatives. While the direct impact of specific CYP3A4 polymorphisms on this compound formation has not been extensively studied, the known role of this enzyme in corticosteroid metabolism strongly suggests that such a relationship exists.
CYP3A5 is another important enzyme in drug metabolism, and its expression is also subject to genetic polymorphism. The CYP3A53 allele is a common variant that leads to a non-functional protein. Individuals who are homozygous for this allele (CYP3A53/*3) are considered non-expressors. Research has indicated that CYP3A4 is the most efficient metabolizer of budesonide, followed by CYP3A5. nih.govdrugbank.com
Table 2: Major CYP3A4 Genetic Polymorphisms and Their Potential Impact on Corticosteroid Metabolism
| Allele | Effect on Enzyme Activity | Potential Implication for this compound Formation |
| CYP3A41B | Altered | May lead to variations in the rate of formation. |
| CYP3A42 | Decreased | Could result in lower levels of the metabolite. ebmconsult.com |
| CYP3A410 | Decreased | May lead to reduced formation in specific populations (e.g., Hispanics). ebmconsult.com |
| CYP3A419 | Decreased | May lead to reduced formation in specific populations (e.g., Indo-Pakistanis). ebmconsult.com |
Comparison with Metabolism of Parent Compounds (e.g., Dexamethasone, Budesonide)
The metabolism of this compound is intrinsically linked to the metabolic pathways of its parent compounds, dexamethasone and budesonide. Both are extensively metabolized by CYP3A enzymes, primarily CYP3A4, in the liver and intestines. drugbank.comnih.govdrugbank.com
For dexamethasone, 6-hydroxylation is a major metabolic pathway, leading to the formation of 6alpha- and 6beta-hydroxydexamethasone. drugbank.com Side-chain cleavage is another significant route of metabolism. drugbank.com
Budesonide is also rapidly metabolized, with its two major metabolites being 6beta-hydroxybudesonide (B562254) and 16alpha-hydroxyprednisolone (B1663942). nih.govdrugbank.com The formation of these metabolites is catalyzed predominantly by CYP3A4. drugbank.comnih.gov The glucocorticoid activity of these metabolites is significantly lower than that of the parent compound. drugbank.com
Both dexamethasone and budesonide can induce the expression of CYP3A4, which can potentially lead to auto-induction of their own metabolism and interactions with other drugs metabolized by the same enzyme. nih.govum.ac.ir
Table 3: Comparison of Key Metabolic Features of Dexamethasone and Budesonide
| Feature | Dexamethasone | Budesonide |
| Primary Metabolizing Enzyme | CYP3A4 drugbank.comresearchgate.net | CYP3A4 nih.govdrugbank.com |
| Major Metabolic Pathways | 6-hydroxylation, side-chain cleavage drugbank.com | 6beta-hydroxylation, 16alpha-hydroxylation nih.govdrugbank.com |
| Major Metabolites | 6alpha- and 6beta-hydroxydexamethasone | 6beta-hydroxybudesonide, 16alpha-hydroxyprednisolone nih.govdrugbank.com |
| Induction of CYP3A4 | Yes nih.govum.ac.ir | Yes nih.gov |
Metabolomic Profiling of this compound in Complex Biological Matrices for Research Purposes
Metabolomic profiling is a powerful analytical approach used to comprehensively identify and quantify small molecule metabolites in biological samples such as plasma, urine, and tissues. nih.gov This technique offers the potential to discover novel biomarkers and gain a deeper understanding of the metabolic pathways affected by drugs like corticosteroids.
The analysis of steroid hormones and their metabolites in biological fluids is a key application of metabolomics. rug.nlnih.gov Techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are commonly employed for the separation and detection of a wide range of steroid metabolites. rug.nlnih.gov These methods provide high sensitivity and specificity, allowing for the accurate measurement of compounds like this compound even at low concentrations.
In the context of research, metabolomic profiling can be used to:
Identify the full spectrum of metabolites formed from a parent drug in a biological system.
Compare metabolite profiles between different species or individuals with different genetic backgrounds.
Investigate the impact of disease states on drug metabolism.
Discover potential biomarkers of drug efficacy or toxicity.
While specific metabolomic studies focused solely on this compound are not widely reported, the established methodologies for steroid metabolomics are directly applicable to its study in complex biological matrices. rug.nlnih.govmdpi.comnih.gov For instance, LC-MS/MS methods have been developed for the simultaneous quantification of budesonide and its metabolite 16alpha-hydroxyprednisolone in dog plasma, demonstrating the feasibility of such analyses. nih.gov Similarly, LC-MS/MS methods are used for the analysis of various steroids in human urine for diagnostic purposes. endocrine-abstracts.org
Table 4: Analytical Techniques for Metabolomic Profiling of Corticosteroids
| Technique | Principle | Application in this compound Research |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds based on their physicochemical properties followed by detection based on mass-to-charge ratio. nih.gov | Quantification in plasma, urine, and other biological fluids; identification of unknown metabolites. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points followed by mass spectrometric detection. rug.nl | Analysis of steroid profiles in urine. |
Future Research Directions and Translational Implications in Preclinical Science
Unraveling Novel Biotransformation Enzymes and Mechanisms for Glucocorticoid Hydroxylation
The biotransformation of glucocorticoids is a critical determinant of their therapeutic efficacy and systemic exposure. While it is well-established that enzymes from the Cytochrome P450 3A (CYP3A) subfamily, particularly CYP3A4, are the primary catalysts for the metabolism of budesonide (B1683875), the parent compound of dexbudesonide (B117781), into its hydroxylated metabolites, including 6alpha-hydroxybudesonide (B562375), there is still much to be explored. nih.govclinpgx.orgpatsnap.com Future research should aim to identify novel enzymes and alternative metabolic pathways that may contribute to glucocorticoid hydroxylation.
Key research avenues include:
Investigating Minor CYP Isoforms: While CYP3A4 is predominant, the roles of other CYP isoforms, such as CYP3A5, in the 6-alpha hydroxylation of dexbudesonide warrant further investigation, especially considering the genetic polymorphisms in CYP3A5 that can lead to variable drug metabolism. nih.gov
Exploring Non-CYP Pathways: Research should extend beyond the P450 system to investigate other potential enzymatic pathways, such as those involving aldo-keto reductases or other hydrolases, which may play a role in the biotransformation of dexbudesonide under specific physiological or pathological conditions.
Alternative Splicing and Protein Truncation: The impact of genetic variations, such as single-nucleotide polymorphisms that result in alternative splicing and protein truncation of metabolizing enzymes like CYP3A5, on the formation of 6alpha-Hydroxydexbudesonide needs to be elucidated. nih.gov
A deeper understanding of these metabolic pathways will be instrumental in predicting inter-individual variability in drug response and in the development of personalized medicine approaches for glucocorticoid therapies.
Advanced Computational Modeling and Molecular Dynamics Simulations of this compound Interactions
Computational modeling and molecular dynamics (MD) simulations offer powerful tools to investigate the interaction of this compound with its biological targets at an atomic level. nih.govuu.nl These in silico approaches can provide insights into the binding affinity and conformational changes of the glucocorticoid receptor (GR) upon ligand binding, which are crucial for understanding the molecular basis of its action. nih.goviapchem.org
Future computational studies should focus on:
Receptor-Ligand Dynamics: Performing MD simulations of the this compound-GR complex to elucidate the dynamics of their interaction and compare it with that of the parent compound and other metabolites. This can help in understanding the contribution of the 6-alpha-hydroxyl group to binding stability and receptor activation.
Binding Affinity Predictions: Employing advanced computational methods to predict the binding free energy of this compound to the GR. Budesonide itself has a high affinity for the GR, and understanding the affinity of its metabolites is crucial. patsnap.comnih.govimmune-system-research.commedex.com.bd
Conformational Landscape Analysis: Investigating the conformational changes induced in the GR by this compound binding, which can influence the recruitment of co-regulators and subsequent gene transcription.
These computational approaches will be invaluable in the rational design of novel glucocorticoids with improved therapeutic profiles.
Development of In Silico Prediction Models for 6alpha-Hydroxylation Pathways
The development of robust in silico models to predict the metabolic fate of glucocorticoids, including the likelihood of 6-alpha-hydroxylation, is a key area for future research. nih.govendocrine.orgnih.govspringernature.com Such models can significantly accelerate the drug discovery and development process by enabling early-stage screening of new chemical entities for their metabolic stability and potential for drug-drug interactions. mdpi.comnih.gov
Priorities for the development of these predictive models include:
Quantitative Structure-Activity Relationship (QSAR) Models: Developing QSAR models that can correlate the structural features of glucocorticoids with their propensity to undergo 6-alpha-hydroxylation by CYP3A4 and other enzymes. nih.gov
Mechanism-Based Models: Creating models that are based on the catalytic mechanism of the metabolizing enzymes, incorporating factors such as the energy of hydrogen atom abstraction and the steric accessibility of the hydroxylation site. nih.gov
Machine Learning Approaches: Utilizing machine learning algorithms to build predictive models based on large datasets of known glucocorticoid metabolism, which can help in identifying the key determinants of 6-alpha-hydroxylation.
These in silico tools will not only aid in the design of new drugs but also in the prediction of potential metabolic interactions with co-administered medications.
Role of this compound in Understanding Glucocorticoid Resistance or Sensitivity Mechanisms in Research Models
Glucocorticoid resistance is a significant clinical challenge, and the role of drug metabolism in this phenomenon is an area of active investigation. nih.gov Future preclinical research should explore the potential contribution of this compound to the mechanisms of glucocorticoid resistance or sensitivity.
Key research questions to be addressed include:
Receptor Affinity and Activity: Determining the binding affinity of this compound to the glucocorticoid receptor and its efficacy in activating or repressing target genes compared to the parent compound. Although the major metabolites of budesonide are reported to have less than 1% of the glucocorticoid activity of the parent compound, a thorough investigation is warranted. patsnap.com
Impact on Local Inflammation: Investigating whether the local conversion of dexbudesonide to this compound in inflamed tissues modulates the anti-inflammatory response.
Interaction with Cellular Efflux Pumps: Exploring whether this compound is a substrate for cellular efflux pumps, which could potentially reduce its intracellular concentration and contribute to local resistance.
Understanding the role of this metabolite in glucocorticoid responsiveness will be crucial for developing strategies to overcome resistance and for optimizing therapeutic outcomes.
Integration with Systems Biology Approaches for Comprehensive Metabolic Mapping of Corticosteroids
A systems biology approach, integrating multi-omics data, is essential for a holistic understanding of corticosteroid metabolism and its impact on physiological and pathological processes. dbkgroup.orgyoutube.com Future research should focus on integrating data on this compound into comprehensive metabolic maps of corticosteroids.
This can be achieved through:
Metabolomics Studies: Conducting untargeted and targeted metabolomics studies to identify and quantify this compound and other metabolites in various biological matrices, which can provide a snapshot of the metabolic phenotype. nih.govnih.govnih.govembopress.org
Metabolic Network Reconstruction: Building and refining computational models of steroidogenic and metabolic pathways that include the reactions leading to the formation and further metabolism of this compound. researchgate.net
Flux Balance Analysis: Applying flux balance analysis to these network models to predict the flow of metabolites through different pathways under various conditions, which can help in understanding the regulation of this compound production.
By integrating experimental data with computational modeling, a more complete picture of the role of this compound in the complex network of corticosteroid metabolism can be achieved, paving the way for novel therapeutic interventions.
Q & A
Q. Q1. What analytical techniques are most reliable for structural identification and purity assessment of 6alpha-Hydroxydexbudesonide in synthetic batches?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is critical for confirming the stereochemistry of the hydroxyl group at the 6α position, which distinguishes it from other isomers like 6β-hydroxy derivatives .
- High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (LC-MS) should be used to assess purity, with a focus on resolving peaks for potential impurities (e.g., residual starting materials or oxidation byproducts). Column selection (C18 vs. chiral columns) must align with polarity and stereochemical requirements .
- X-ray crystallography may supplement structural validation if single crystals are obtainable, though this is often limited by the compound’s solubility.
Q. Q2. How can researchers design a reproducible synthesis protocol for this compound, considering its stereochemical complexity?
Methodological Answer:
- Stepwise optimization : Begin with small-scale reactions to test catalysts (e.g., enzymatic vs. chemical hydroxylation) and solvents (polar aprotic solvents like DMF may stabilize intermediates). Monitor reaction progress via TLC or in-situ IR .
- Chiral resolution : If racemization occurs, use chiral auxiliaries or preparative HPLC to isolate the 6α isomer. Document enantiomeric excess (EE) using chiral column chromatography .
- Scale-up challenges : Address solvent removal, temperature control, and purification steps (e.g., recrystallization in ethanol/water mixtures) to maintain yield and stereochemical integrity .
Q. Q3. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Conduct synthesis and handling in fume hoods to mitigate inhalation risks, particularly during solvent evaporation steps .
- Waste disposal : Follow institutional guidelines for corticosteroid analogs, as improper disposal may pose environmental hazards.
Advanced Research Questions
Q. Q4. How should researchers resolve contradictions in pharmacokinetic data for this compound across different in vivo models?
Methodological Answer:
- Variable mapping : Compare interspecies differences in metabolic enzymes (e.g., CYP3A4 vs. CYP3A1 in rodents), plasma protein binding, and clearance rates. Use knockout animal models to isolate metabolic pathways .
- Dose normalization : Adjust doses based on body surface area or allometric scaling to enable cross-species comparisons.
- Statistical reconciliation : Apply meta-analysis tools (e.g., fixed-effects models) to aggregate data from multiple studies, identifying outliers through sensitivity analysis .
Q. Q5. What experimental designs are optimal for evaluating the anti-inflammatory efficacy of this compound in vitro versus in vivo?
Methodological Answer:
- In vitro : Use primary human bronchial epithelial cells or neutrophil cultures to measure cytokine suppression (IL-6, TNF-α) via ELISA. Include dexamethasone as a positive control .
- In vivo : Employ murine asthma models (ovalbumin-induced inflammation) with longitudinal bronchoalveolar lavage (BAL) sampling. Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate tissue concentrations with efficacy .
- Bridging studies : Validate in vitro findings by comparing IC50 values with in vivo ED50 metrics, adjusting for bioavailability differences.
Q. Q6. How can researchers address discrepancies in metabolite profiling studies of this compound?
Methodological Answer:
- Multi-platform validation : Combine LC-MS/MS (for high sensitivity) with high-resolution mass spectrometry (HRMS) to distinguish isobaric metabolites .
- Stable isotope labeling : Use deuterated analogs to track metabolic pathways in hepatocyte incubations, identifying phase I (hydroxylation) vs. phase II (glucuronidation) metabolites .
- Data transparency : Publish raw spectra and fragmentation patterns in open-access repositories to enable cross-laboratory verification .
Q. Q7. What computational approaches are suitable for predicting the receptor-binding affinity of this compound?
Methodological Answer:
- Molecular docking : Use crystal structures of glucocorticoid receptors (PDB ID: 1P93) to simulate ligand-receptor interactions. Prioritize force fields (e.g., AMBER) that account for hydrophobic interactions at the 6α position .
- Free-energy calculations : Apply MM-GBSA or alchemical methods to compare binding energies with dexamethasone, highlighting steric and electronic effects of the hydroxyl group .
- Validation : Cross-reference computational results with surface plasmon resonance (SPR) assays measuring association/dissociation rates .
Q. Q8. How should ethical considerations influence the design of human studies involving this compound?
Methodological Answer:
- Informed consent : Disclose potential risks of systemic corticosteroid exposure (e.g., adrenal suppression) in clinical trial protocols .
- Dose escalation : Follow a phase I trial design with stringent stopping rules for adverse events (e.g., hyperglycemia, hypertension) .
- Data anonymization : Use pseudonymization techniques for patient identifiers in pharmacokinetic datasets, adhering to GDPR/HIPAA standards .
Q. Q9. What strategies can mitigate bias when analyzing this compound’s synergistic effects with other anti-inflammatory agents?
Methodological Answer:
- Blinded experiments : Assign compound labels (A/B/C) to researchers to prevent confirmation bias in cell viability or cytokine assays .
- Isobolographic analysis : Quantify synergy via combination indices (CI < 1 indicates synergy) using software like CompuSyn. Replicate findings across independent cell lines .
- Publication of negative results : Share non-synergistic combinations in preprint repositories to counteract publication bias .
Q. Q10. How can researchers optimize stability studies for this compound under varying storage conditions?
Methodological Answer:
- Accelerated degradation : Expose the compound to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines) to identify degradation pathways (e.g., oxidation at the 6α hydroxyl) .
- Analytical triggers : Set acceptance criteria for impurity thresholds (e.g., ≤0.5% for unknown degradants) using stability-indicating HPLC methods .
- Real-time monitoring : Deploy IoT-enabled sensors in storage facilities to track temperature/humidity fluctuations and correlate with batch stability data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
